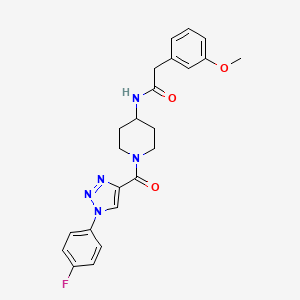

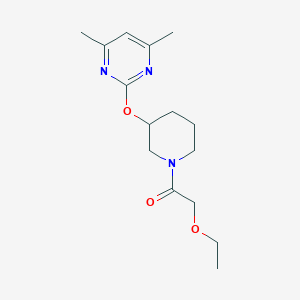

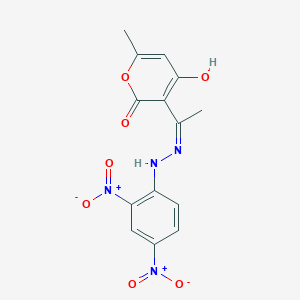

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of chemicals known for their significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The interest in this specific compound stems from its potential therapeutic applications, derived from its structural and chemical characteristics.

Synthesis Analysis

The synthesis of related thiazolylacrylonitrile derivatives involves the reaction of 2-aminobenzothiazole and substituted acrylonitriles in the presence of a catalytic amount of sodium hydride in THF. These procedures are designed to yield compounds with potential biological activities, with certain derivatives showing good anti-tumor activities against specific cell lines (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related compounds have been elucidated through DFT calculations and spectroscopic methods, including NMR and HRMS, allowing for the detailed analysis of their molecular framework and electronic properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Reactions involving thiazolylacrylonitriles are diverse, including their use in the synthesis of new compounds with potential biological activities. For example, the bromination of these compounds proceeds regioselectively, leading to new derivatives with significant biological activities (Pakholka, Abramenko, Dotsenko, Aksenov, Aksenova, & Krivokolysko, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of these compounds in biological systems. X-ray crystallography provides insights into the crystalline structures of isomers, revealing their spatial arrangement and potential for interaction with biological targets (Shinkre, Nadkarni, Owens, Gray, & Velu, 2008).

Applications De Recherche Scientifique

Optical Limiting Applications

Designed, synthesized, and characterized thiophene dyes, including derivatives related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have shown promising applications in optical limiting for optoelectronic devices. These compounds are utilized to protect human eyes and optical sensors, as well as to stabilize light sources in optical communications. Nonlinear optical properties, such as two-photon absorption, contribute to their effectiveness in optical limiting, as demonstrated by experiments including the open aperture Z-scan method, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Antimicrobial Activity

Thiazole derivatives, akin to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been synthesized and evaluated for their antimicrobial activities. These compounds were tested against various bacteria and fungi, displaying moderate activity. The structure-activity relationship of these compounds provides valuable insights for the development of new antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

Thiazole compounds, structurally related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been studied for their potential as corrosion inhibitors. These compounds show significant efficacy in preventing corrosion on metal surfaces, making them valuable for industrial applications where metal preservation is critical (Farahati et al., 2019).

Mécanisme D'action

Pharmacokinetics

The pharmacokinetics of STK898262 involve its absorption, distribution, metabolism, and excretion (ADME) properties. According to a preclinical study, STK898262 demonstrated antibody-like pharmacokinetics in healthy cynomolgus macaques . It was well tolerated at all doses tested (highest: 5mg/kg) and induced no detectable systemic IL-6 or TNFα . These properties impact the compound’s bioavailability and overall efficacy.

Result of Action

It was observed that stk898262 was well tolerated and avoided rapid nk cell activation seen with mil-12wt-fc . Both mSTK-026 and mIL-12wt-Fc showed robust single-agent anti-tumor efficacy in syngeneic tumor models. Mstk-026 demonstrated a >10-fold higher therapeutic index than mil-12wt-fc .

Propriétés

IUPAC Name |

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2S/c1-2-30-22-12-8-19(9-13-22)25-18-32-26(29-25)20(16-27)17-28-21-10-14-24(15-11-21)31-23-6-4-3-5-7-23/h3-15,17-18,28H,2H2,1H3/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNAFSXRLLUKFR-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

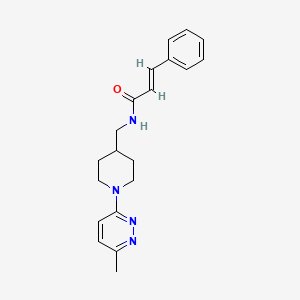

![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)

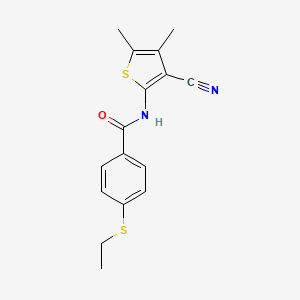

![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)

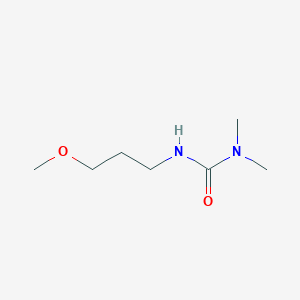

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)